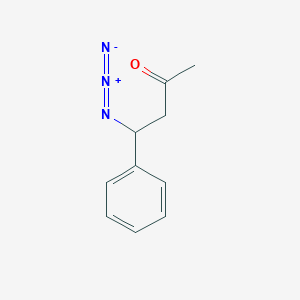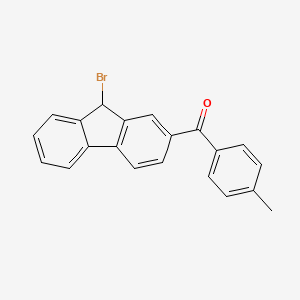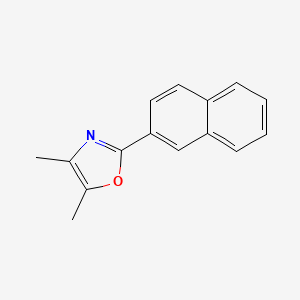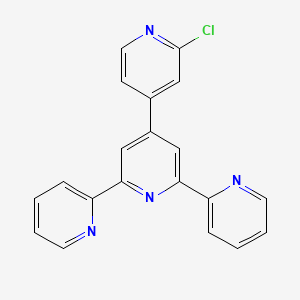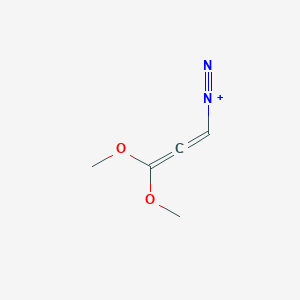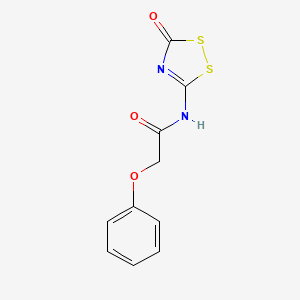
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride. This intermediate is then reacted with 3-amino-1,2,4-dithiazole-5-thione in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The dithiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the dithiazole ring can lead to the formation of thiols or disulfides.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiazole ring may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
科学的研究の応用
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and proteins. The dithiazole ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the phenoxyacetamide group can interact with hydrophobic pockets in proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide: Similar in structure but lacks the phenoxyacetamide group.
2-Phenoxyacetic acid: Contains the phenoxy group but lacks the dithiazole ring.
Uniqueness
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide is unique due to the combination of the dithiazole ring and phenoxyacetamide group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
特性
CAS番号 |
918503-87-4 |
|---|---|
分子式 |
C10H8N2O3S2 |
分子量 |
268.3 g/mol |
IUPAC名 |
N-(5-oxo-1,2,4-dithiazol-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C10H8N2O3S2/c13-8(11-9-12-10(14)17-16-9)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13,14) |
InChIキー |
JESKNZYTIFETCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=O)SS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


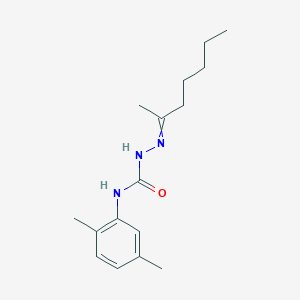
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)
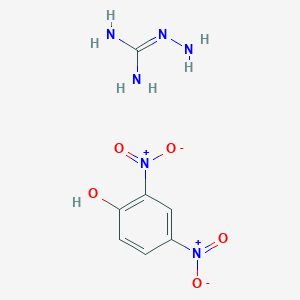
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
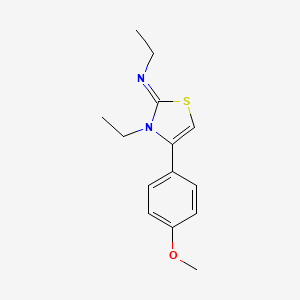
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
